Potassium [4-(diphenylamino)phenyl]trifluoroboranuide
Overview
Description
Potassium [4-(diphenylamino)phenyl]trifluoroboranuide is a chemical compound with the CAS Number: 2135529-64-3. It has a molecular weight of 351.22 and its molecular formula is C18H14BF3KN . The compound is solid in its physical form .
Physical and Chemical Properties The InChI Code for this compound is 1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1 .
Scientific Research Applications
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including potassium [4-(diphenylamino)phenyl]trifluoroboranuide, have been utilized in cross-coupling reactions with aryl and heteroaryl chlorides. This process, catalyzed by oxime-derived palladacycle, allows for the formation of biphenyls under phosphine-free conditions, highlighting its potential in organic synthesis (Alacid & Nájera, 2008).
Enhancement of Physico-Chemical Properties
A study investigated the doping of a molecule, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, with a potassium atom, to enhance its physico-chemical properties. The results showed significant improvements in properties like dipole moment, polarizability, and refractive index, making the doped molecules promising candidates for nonlinear optical materials and photovoltaic devices (Fonkem, Ndjaka, & Ejuh, 2020).
Nonlinear Optical Switching
Integration of the 4-diphenylamino-phenyl unit with a pyrazine segment led to the synthesis of novel organic conjugated molecules. These compounds demonstrated reversible acidochromism and nonlinear optical (NLO) properties, showing potential for applications in optical switching (Xu et al., 2015).
Influence on the Emeraldine Base–Emeraldine Salt Transition
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate was studied for its influence on the emeraldine base–emeraldine salt transition of polyaniline. This research has implications for the development of sensors and other electronic devices based on polyaniline (Lindfors, Sandberg, & Ivaska, 2004).
pH and Ion Sensing
Modified membranes incorporating compounds like dipicrylamine have been developed for pH and potassium ion measurement. This research contributes to the field of chemical sensors, particularly in acidic environments (Safavi & Pakniat, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
potassium;trifluoro-[4-(N-phenylanilino)phenyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BF3N.K/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLFZQHJZORNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.